molecular formula C13H9N3O2 B8693962 Phenyl (5-cyanopyridin-2-yl)carbamate

Phenyl (5-cyanopyridin-2-yl)carbamate

Cat. No. B8693962
M. Wt: 239.23 g/mol
InChI Key: BGVAIBDDJMMAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09266883B2

Procedure details

From 2-amino-5-cyanopyridine, reacted in an analogous manner to the preparation of intermediate 108. (UPLC-MS 6) tR 0.92; ESI-MS 240.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 108
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC(C#N)=CN=1.[C:10]1([O:16][C:17](=[O:32])[NH:18][C:19]2[CH:24]=[C:23](OCCOC)[C:22]([C:30]#[N:31])=[CH:21][N:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([O:16][C:17](=[O:32])[NH:18][C:19]2[CH:24]=[CH:23][C:22]([C:30]#[N:31])=[CH:21][N:20]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
intermediate 108
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC1=NC=C(C(=C1)OCCOC)C#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC(NC1=NC=C(C=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.